Oxogestone phenpropionate
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Overview
Description
Preparation Methods
The synthesis of oxogestone phenpropionate involves the esterification of oxogestone with phenylpropionic acid. The reaction typically requires the use of a suitable catalyst and solvent under controlled temperature conditions. Industrial production methods would likely involve large-scale esterification processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Oxogestone phenpropionate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of progestins and their derivatives.
Biology: It is used in research to understand the biological effects of synthetic progestins on cellular and molecular processes.
Medicine: Although not marketed, it has been studied for its potential use as a hormonal contraceptive.
Mechanism of Action
Oxogestone phenpropionate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of reproductive functions. The molecular targets and pathways involved include the modulation of hormone-responsive elements and the regulation of gene expression related to reproductive health .
Comparison with Similar Compounds
Oxogestone phenpropionate is unique among progestins due to its specific esterification with phenylpropionic acid. Similar compounds include:
Norethisterone enanthate: Another injectable progestogen with a different ester group.
Medroxyprogesterone acetate: A widely used progestogen with different pharmacokinetic properties.
Hydroxyprogesterone caproate: Another progestogen ester with distinct clinical applications.
These compounds differ in their chemical structure, pharmacokinetics, and clinical uses, highlighting the uniqueness of this compound .
Properties
CAS No. |
16915-80-3 |
---|---|
Molecular Formula |
C29H38O3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(1R)-1-[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 3-phenylpropanoate |
InChI |
InChI=1S/C29H38O3/c1-19(32-28(31)15-8-20-6-4-3-5-7-20)26-13-14-27-25-11-9-21-18-22(30)10-12-23(21)24(25)16-17-29(26,27)2/h3-7,18-19,23-27H,8-17H2,1-2H3/t19-,23+,24-,25-,26-,27+,29-/m1/s1 |
InChI Key |
LHPBUFXEIOLURH-GQZONRFDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)CCC5=CC=CC=C5 |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)CCC5=CC=CC=C5 |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)CCC5=CC=CC=C5 |
Synonyms |
20 beta-hydroxy-19-norpregn-4-en-3-one 20-(beta- phenyl)propionate oxogestone phenylpropionate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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